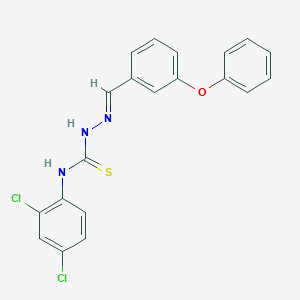
1-cyclohexyl-3-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-(4-phenoxyphenyl)urea is an organic compound belonging to the class of phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The molecular formula of N-cyclohexyl-N’-(4-phenoxyphenyl)urea is C19H22N2O2, and it has a molecular weight of 310.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N’-(4-phenoxyphenyl)urea can be synthesized through a reaction between cyclohexylamine and 4-phenoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-(4-phenoxyphenyl)urea involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-N’-(4-iodophenyl)urea: Similar structure but with an iodine atom instead of a phenoxy group.
N-cyclohexyl-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a phenoxy group.
Uniqueness
N-cyclohexyl-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4g/mol |
IUPAC-Name |
1-cyclohexyl-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,22) |
InChI-Schlüssel |
AHIZJLVRHIRLEY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-METHOXY-N~1~-{5-[(4-METHOXYBENZOYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}BENZAMIDE](/img/structure/B449282.png)

![N-(3-chlorophenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B449285.png)
![Methyl 2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-6-oxohexanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B449287.png)
![3-{(2Z)-2-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B449288.png)

![N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B449290.png)
![N'~1~,N'~6~-bis[1-(1-naphthyl)ethylidene]hexanedihydrazide](/img/structure/B449292.png)
![3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B449294.png)
![6-(2-Methylbutan-2-yl)-2-{[(undecafluorocyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449295.png)
![N'~1~,N'~8~-bis(bicyclo[2.2.1]hept-5-en-2-ylmethylene)octanedihydrazide](/img/structure/B449296.png)
![2,4-dichloro-N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449302.png)
![N'~1~,N'~8~-ditricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanedihydrazide](/img/structure/B449303.png)
![N-{3-nitrophenyl}-2-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-2-oxoacetamide](/img/structure/B449305.png)
